molecular formula C11H13N3S B2364790 2-((4-phenyl-1H-imidazol-2-yl)thio)ethanamine CAS No. 886899-59-8

2-((4-phenyl-1H-imidazol-2-yl)thio)ethanamine

Cat. No.: B2364790
CAS No.: 886899-59-8
M. Wt: 219.31
InChI Key: UTBPFWLURBLDPW-UHFFFAOYSA-N
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Description

2-((4-phenyl-1H-imidazol-2-yl)thio)ethanamine is a compound that features an imidazole ring substituted with a phenyl group and a thioethanamine moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the phenyl group and the thioethanamine moiety in this compound enhances its potential for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-phenyl-1H-imidazol-2-yl)thio)ethanamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-((4-phenyl-1H-imidazol-2-yl)thio)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-((4-phenyl-1H-imidazol-2-yl)thio)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its imidazole core, which is known for various pharmacological activities.

    Industry: Utilized in the development of new materials and catalysts

Comparison with Similar Compounds

Comparison:

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c12-6-7-15-11-13-8-10(14-11)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBPFWLURBLDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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